![molecular formula C10H16O B3342473 Phellandral CAS No. 21391-98-0](/img/structure/B3342473.png)
Phellandral
Overview
Description
Phellandral belongs to the class of organic compounds known as menthane monoterpenoids . These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively .
Synthesis Analysis
A synthesis of Phellandral has been reported in the Journal of the Chemical Society . Phellandral is also known for its versatile applications in scientific research, finding utility in various fields, including pharmaceuticals, perfumery, and agricultural sciences.
Molecular Structure Analysis
Phellandral has a molecular formula of C10H16O . Its average mass is 152.233 Da and its monoisotopic mass is 152.120117 Da .
Chemical Reactions Analysis
The conversion of sabinene to phellandral via p-menthane-1,2,7-triol has been reported . The essential oil of the seeds of Zanthoxylum rhetsa DC, which contains 72.7% sabinene, after treatment with peracetic acid has been analyzed by GC and GC-MS .
Physical And Chemical Properties Analysis
Phellandral has a density of 1.0±0.1 g/cm3, a boiling point of 223.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 83.6±16.5 °C .
Scientific Research Applications
Bioactive Compounds in Aromatic Plants
Phellandral is found in aromatic plants, which are known for their bioactive compounds . These plants have been used since antiquity as folk medicine and as preservatives in foods . They contain many biologically active compounds, mainly polyphenolics, which have been found to possess antimicrobial, antioxidant, antiparasitic, antiprotozoal, antifungal, and anti-inflammatory properties .
Antimicrobial Properties
Phellandral, as a component of aromatic plants, contributes to their antimicrobial properties . This makes it a potential ingredient in the development of natural antimicrobial agents.
Antioxidant Activity
Although the antioxidant capacity of essential oils containing Phellandral is reported to be low , it still contributes to the overall antioxidant activity. This property is important in the prevention of diseases associated with oxidative stress.
Antifungal Activity
Essential oils containing Phellandral have shown significant antifungal activity against five Fusarium species . This suggests that Phellandral could be used in the development of antifungal agents.
Herbicidal Activity
Preliminary in vitro tests have shown that essential oils containing Phellandral have herbicidal activity against certain weed species . This suggests that Phellandral could be used in the development of natural herbicides.
Potential Use in Animal Nutrition
Aromatic plants containing Phellandral could be used as dietary supplements in animal nutrition . Improved animal health can translate to improved food safety and quality, which benefits the consumer .
Distinctive Component in Eucalyptus Species
Phellandral is a specific compound found in the essential oils of Eucalyptus oleosa, making it distinct from other Eucalyptus species . This distinctive presence could be used for species identification and classification.
Potential Use in Agriculture
Given its herbicidal and antifungal properties, Phellandral could be used in agriculture, particularly as an antagonist against Fusarium and other fungi, and for weed control .
Safety and Hazards
Mechanism of Action
Phellandral, a p-menthane monoterpenoid , is a compound of interest in the field of chemical biology. This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Biochemical Pathways
Phellandral, like other monoterpenoids, is likely to affect multiple biochemical pathways. It’s worth noting that monoterpenoids are often involved in signaling pathways and can have antimicrobial, anti-inflammatory, and antioxidant effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical parameters . . As a monoterpenoid, it is likely that Phellandral has some degree of lipophilicity, which could influence its absorption and distribution within the body .
Result of Action
Monoterpenoids are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects
properties
IUPAC Name |
4-propan-2-ylcyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLWICMAHGAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871323 | |
Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phellandral | |
CAS RN |
21391-98-0 | |
Record name | Phellandral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21391-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellandral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylcyclohexenecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHELLANDRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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